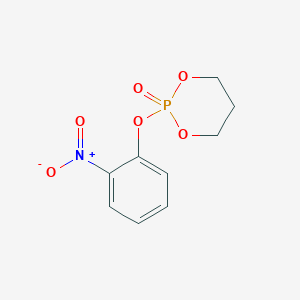
2-(2-Nitrophenoxy)-1,3,2lambda~5~-dioxaphosphinan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Nitrophenoxy)-1,3,2lambda~5~-dioxaphosphinan-2-one is an organic compound that features a nitrophenoxy group attached to a dioxaphosphinanone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Nitrophenoxy)-1,3,2lambda~5~-dioxaphosphinan-2-one typically involves the reaction of 2-nitrophenol with a suitable phosphorus-containing reagent. One common method involves the nucleophilic substitution of 2-nitrophenol with a phosphorus oxychloride derivative under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions and to ensure high yield and purity of the product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
2-(2-Nitrophenoxy)-1,3,2lambda~5~-dioxaphosphinan-2-one undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The nitrophenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield 2-(2-aminophenoxy)-1,3,2lambda~5~-dioxaphosphinan-2-one .
Scientific Research Applications
2-(2-Nitrophenoxy)-1,3,2lambda~5~-dioxaphosphinan-2-one has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating certain diseases.
Industry: It is used in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-(2-Nitrophenoxy)-1,3,2lambda~5~-dioxaphosphinan-2-one involves its interaction with specific molecular targets. The nitrophenoxy group can interact with enzymes and proteins, leading to inhibition or activation of certain biochemical pathways. The compound’s effects are mediated through its ability to form stable complexes with metal ions and other biomolecules .
Comparison with Similar Compounds
Similar Compounds
2-Nitrophenoxyacetic acid: Similar in structure but with an acetic acid group instead of a dioxaphosphinanone ring.
1-(2-Nitrophenoxy)octane: Contains an octyl ether group instead of a dioxaphosphinanone ring.
Uniqueness
2-(2-Nitrophenoxy)-1,3,2lambda~5~-dioxaphosphinan-2-one is unique due to its dioxaphosphinanone ring, which imparts distinct chemical and physical properties. This structural feature differentiates it from other nitrophenoxy derivatives and contributes to its specific reactivity and applications .
Properties
CAS No. |
29281-45-6 |
|---|---|
Molecular Formula |
C9H10NO6P |
Molecular Weight |
259.15 g/mol |
IUPAC Name |
2-(2-nitrophenoxy)-1,3,2λ5-dioxaphosphinane 2-oxide |
InChI |
InChI=1S/C9H10NO6P/c11-10(12)8-4-1-2-5-9(8)16-17(13)14-6-3-7-15-17/h1-2,4-5H,3,6-7H2 |
InChI Key |
QGHKKUUNQJIUHE-UHFFFAOYSA-N |
Canonical SMILES |
C1COP(=O)(OC1)OC2=CC=CC=C2[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


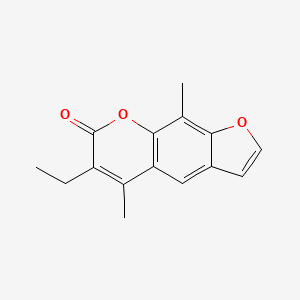
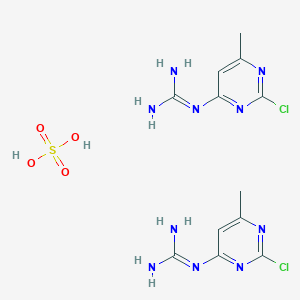
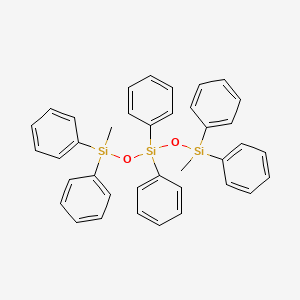
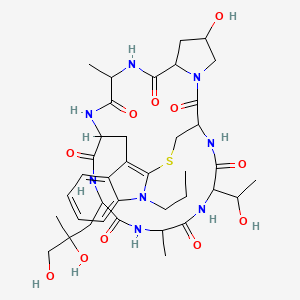

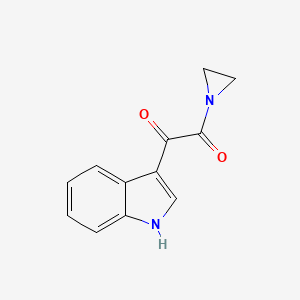
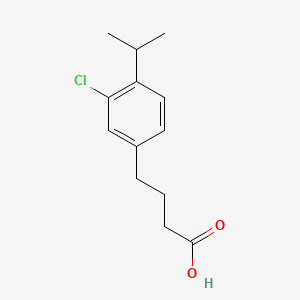

![4-[Bis(sulfanyl)methylidene]-2,3-dihydroxycyclohexa-2,5-dien-1-one](/img/structure/B14695565.png)
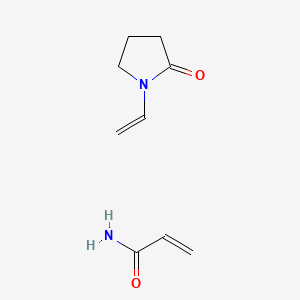
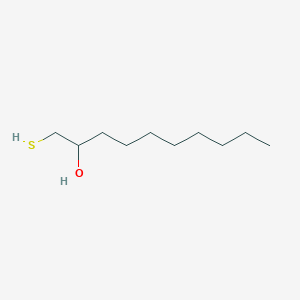
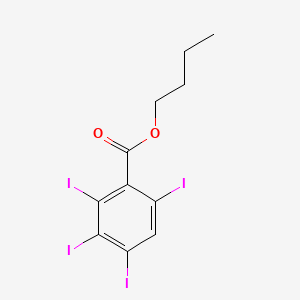
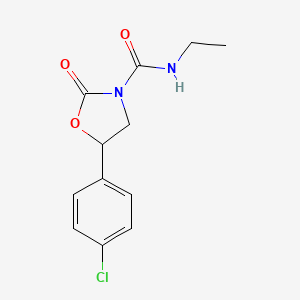
![3-[4-(3-Oxo-1,3-diphenylpropyl)piperazin-1-yl]-1,3-diphenylpropan-1-one](/img/structure/B14695586.png)
